25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-
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Overview
Description
The compound 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- is a complex organic molecule with a unique structure. It belongs to a class of compounds known for their intricate ring systems and multiple functional groups. This compound’s structure includes methano bridges, metheno groups, and several hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of methano and metheno groups through cycloaddition reactions. The hydroxyl groups are then introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous purification steps such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: has several applications in scientific research:
Chemistry: Used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 31H-4,21-(Methano[1,3]benzenomethano)-26,30-metheno-25H-dibenzo[q,z][1,4,7,10,13,16]hexaoxacycloheptacosin-32,35-diol,6,7,9,10,12,13,15,16,18,19-decahydro-
- Calix4crown-6
Uniqueness
25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-: stands out due to its unique combination of methano and metheno groups, as well as its multiple hydroxyl groups. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C40H48O4 |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C32H32.C8H16O4/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-10-5-6-12-8-7-11-4-3-9-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-8H2 |
InChI Key |
YDUOZSLWEYKZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCO1 |
Origin of Product |
United States |
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